

X-ray crystallographic analysis of Allyl-but-2ynyl-amine derivatives

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Compound of Interest		
Compound Name:	Allyl-but-2-ynyl-amine	
Cat. No.:	B15364025	Get Quote

An objective comparison of analytical techniques for the characterization of **Allyl-but-2-ynyl-amine** derivatives and related compounds.

Introduction

Allyl-but-2-ynyl-amine derivatives, belonging to the broader class of propargylamines, are versatile building blocks in organic synthesis and are of significant interest in medicinal chemistry and materials science.[1][2] Accurate structural characterization is crucial for understanding their reactivity, biological activity, and material properties. While X-ray crystallography provides the definitive three-dimensional molecular structure, a comprehensive analysis often involves complementary techniques.

This guide compares X-ray crystallography with other common analytical methods for the characterization of these amine derivatives, providing supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals. Due to the limited specific literature on "Allyl-but-2-ynyl-amine derivatives," this guide draws upon data for the broader and well-studied classes of propargylamines and allylic amines.

Comparison of Analytical Techniques

The selection of an analytical technique depends on the specific information required. X-ray crystallography offers unparalleled detail on the solid-state structure, while spectroscopic methods provide valuable information about molecular connectivity, functional groups, and purity in bulk samples.



Technique	Information Provided	Sample Requirements	Key Advantages	Limitations
X-ray Crystallography	Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. [3]	High-quality single crystal (typically >0.1 mm).[3][4]	Unambiguous determination of absolute and relative stereochemistry.	Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state, which may differ from solution.[5]
NMR Spectroscopy (¹H, ¹³C)	Molecular connectivity, chemical environment of atoms, relative stereochemistry, sample purity.	Soluble compound in a deuterated solvent.	Non-destructive; provides detailed information about the molecule's structure in solution.	Does not provide absolute stereochemistry or information on crystal packing.
FTIR Spectroscopy	Presence of specific functional groups (e.g., N-H, C≡C, C=C).[6]	Solid, liquid, or gas sample.	Fast, simple, and requires minimal sample preparation; excellent for identifying key functional groups.[7]	Provides limited information on the overall molecular skeleton and no stereochemical data.[7]
Mass Spectrometry (MS)	Molecular weight, elemental composition (High-Res MS), fragmentation patterns for structural clues.	Ionizable sample (solid, liquid, or gas).	Extremely sensitive; provides molecular weight confirmation.	Isomeric compounds can be difficult to distinguish without tandem MS; provides limited stereochemical information.



Gas Chromatography (GC)	Separation and quantification of volatile components in a mixture; sample purity.	Volatile and thermally stable sample.	High separation efficiency for complex mixtures.	Analysis of amines can be challenging due to their polarity, often causing peak tailing.[8][9]
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Data Presentation

Quantitative data from these techniques allows for a detailed comparison of different derivatives or confirmation of a synthesized compound.

Table 1: Representative X-ray Crystallographic Data for an Organic Amine Derivative

No specific crystallographic data for **Allyl-but-2-ynyl-amine** derivatives was found in the search results. The table below is a template illustrating the typical data obtained.



Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	5.9308(2)
b (Å)	10.9695(3)
c (Å)	14.7966(4)
α (°)	90
β (°)	98.6180(10)
y (°)	90
Volume (ų)	900.07(5)
Key Bond Length (C-N) (Å)	1.47
Key Bond Angle (C-N-C) (°)	112.5

Data based on a representative organic molecule from search results to illustrate format.[11]

Table 2: Representative Spectroscopic Data for Allyl-but-2-ynyl-amine Derivatives

This table summarizes the expected spectroscopic signatures for a secondary amine derivative containing allyl and but-2-ynyl groups.



Technique	Functional Group	Expected Signature / Range	Reference
¹ H NMR	N-H proton	δ 0.5-5.0 ppm (broad singlet)	General NMR knowledge
Alkyne C-H	δ ~2.0-3.0 ppm	General NMR knowledge	
Allyl =CH2	δ ~5.0-5.3 ppm	General NMR knowledge	-
Allyl -CH=	δ ~5.7-6.0 ppm	General NMR knowledge	-
¹³ C NMR	Alkyne C≡C	δ ~65-90 ppm	General NMR knowledge
Alkene C=C	δ ~115-140 ppm	General NMR knowledge	
FTIR	N-H Stretch (2° amine)	3350-3310 cm ⁻¹ (weak, single band)	[12][13]
C≡C Stretch (internal)	2100-2260 cm ⁻¹ (weak to medium)	General FTIR knowledge	
C=C Stretch	~1640 cm ⁻¹	General FTIR knowledge	-
C-N Stretch (aliphatic)	1250–1020 cm ⁻¹	[12]	-
Mass Spec.	Molecular Ion (M+)	Corresponds to the molecular weight	General MS knowledge

Experimental Protocols Single-Crystal X-ray Crystallography

This protocol outlines the key steps for determining the molecular structure of a crystalline compound.[3]



- Crystal Growth (Sample Preparation):
 - Purity: The compound must be highly pure.
 - Method Selection: Choose a suitable crystallization method such as slow evaporation,
 vapor diffusion, or cooling of a saturated solution.[11][14]
 - Solvent Choice: Select a solvent in which the compound is moderately soluble. The goal is to allow the solvent to evaporate slowly over several days.[4][11]
 - Procedure (Slow Evaporation): Dissolve the compound in a minimal amount of a suitable solvent. Filter the solution to remove any particulate matter. Loosely cover the container and leave it in a vibration-free location.[11]
 - Crystal Selection: Select a crystal that is well-formed, free of defects, and typically between 0.1-0.3 mm in all dimensions.[15][16]

Data Collection:

- Mounting: Carefully mount the selected crystal on a goniometer head.[16]
- Diffractometer Setup: Place the crystal in a stream of X-rays (usually monochromatic) within the diffractometer.[3] A cooling system is often used to protect the crystal from radiation damage.[15]
- Unit Cell Determination: Collect a preliminary set of diffraction spots to determine the unit cell parameters and crystal system.[17]
- Full Data Collection: Rotate the crystal through various orientations while a detector records the intensities and positions of the diffracted X-rays.[15][16]
- Structure Solution and Refinement:
 - Data Reduction: Process the raw diffraction data to correct for experimental factors and obtain a unique set of reflection intensities.[16]
 - Phase Problem: Solve the "phase problem" using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[3][16]



- Model Building: Fit atoms into the electron density map to build an initial molecular model.
- Refinement: Iteratively refine the atomic positions, and thermal parameters against the
 experimental data to improve the agreement between the calculated and observed
 diffraction patterns.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the identification of functional groups in an amine derivative.

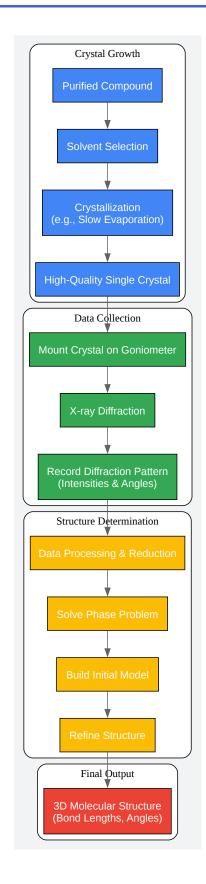
- · Sample Preparation:
 - Ensure the sample is free of solvent and moisture, unless these are part of the structure.
 - For a liquid sample, a drop can be placed between two KBr or NaCl plates.
 - For a solid sample, it can be analyzed using an Attenuated Total Reflectance (ATR)
 accessory or by preparing a KBr pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or ATR crystal.
 - Place the sample in the spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Spectral Analysis:
 - Identify characteristic absorption bands for the expected functional groups.
 - Primary Amines (R-NH₂): Look for two N-H stretching bands between 3400-3250 cm⁻¹.[12]
 [18]
 - Secondary Amines (R₂-NH): Look for a single, weaker N-H stretching band between 3350-3310 cm⁻¹.[12][13]
 - Tertiary Amines (R₃-N): No N-H stretching bands will be present.[6][12]



Other Groups: Identify the C≡C stretch (2100-2260 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-N stretch (1250-1020 cm⁻¹ for aliphatic amines).[12]

Visualizations





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Caption: Workflow for X-ray Crystallographic Analysis.



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